molecular formula C22H15N5O5 B12666259 2,4-Dinitro-6-[[2-(phenylamino)-1-naphthyl]azo]phenol CAS No. 82980-51-6

2,4-Dinitro-6-[[2-(phenylamino)-1-naphthyl]azo]phenol

Cat. No.: B12666259
CAS No.: 82980-51-6
M. Wt: 429.4 g/mol
InChI Key: PSRILCAZECMWDT-UHFFFAOYSA-N
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Description

2,4-Dinitro-6-[[2-(phenylamino)-1-naphthyl]azo]phenol is a complex azo-phenolic compound characterized by a naphthylazo backbone substituted with nitro groups and a phenylamino moiety. Its synthesis typically involves diazo coupling reactions between aromatic amines and phenolic precursors, as seen in analogous azo-compound preparations . The compound’s structural complexity grants it unique spectroscopic and chemical properties, including strong absorbance in visible light regions due to the conjugated azo group . It is often utilized in coordination chemistry, forming cobaltate complexes for industrial applications such as dyes or catalysts .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82980-51-6

Molecular Formula

C22H15N5O5

Molecular Weight

429.4 g/mol

IUPAC Name

2-[(2-anilinonaphthalen-1-yl)diazenyl]-4,6-dinitrophenol

InChI

InChI=1S/C22H15N5O5/c28-22-19(12-16(26(29)30)13-20(22)27(31)32)24-25-21-17-9-5-4-6-14(17)10-11-18(21)23-15-7-2-1-3-8-15/h1-13,23,28H

InChI Key

PSRILCAZECMWDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C3=CC=CC=C3C=C2)N=NC4=C(C(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dinitro-6-[[2-(phenylamino)-1-naphthyl]azo]phenol typically involves a multi-step process. The initial step often includes the nitration of phenol to produce 2,4-dinitrophenol. This is followed by a diazotization reaction where the phenylamino group is introduced. The final step involves coupling the diazonium salt with 1-naphthylamine under controlled conditions to form the azo compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2,4-Dinitro-6-[[2-(phenylamino)-1-naphthyl]azo]phenol undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenolic hydroxyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium dithionite.

    Substitution: Electrophilic reagents like acyl chlorides or sulfonyl chlorides under acidic conditions.

Major Products Formed

    Oxidation: Formation of dinitrobenzene derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of ester or sulfonate derivatives.

Scientific Research Applications

Anticancer Research

One of the most significant applications of 2,4-Dinitro-6-[[2-(phenylamino)-1-naphthyl]azo]phenol is in cancer research. Studies have shown that derivatives of phenylamino-naphthoquinones exhibit antiproliferative activities against various cancer cell lines. For instance, the compound's structural analogs have been evaluated for their cytotoxic effects on human cancer cells such as DU-145 (prostate), MCF-7 (breast), and T24 (bladder) cells. These studies indicate that such compounds can induce apoptosis and affect cell cycle regulation, making them potential candidates for anticancer therapies .

Toxicological Studies

Research has also focused on the toxicological aspects of this compound. Its interactions with biological systems are under investigation to assess its safety profile and environmental impact. For example, studies have examined the acute and chronic toxicity of related compounds in aquatic organisms, providing insights into their ecological risks .

pH Indicators

The compound's azo group makes it suitable for use as a pH indicator due to its ability to change color at specific pH levels. This characteristic is utilized in various analytical chemistry applications where monitoring pH is essential .

Dye Production

Another notable application is in dye manufacturing. The unique color properties derived from its azo linkage allow it to be used as a dye in textiles and other materials. The stability and vivid coloration make it particularly valuable in industries requiring high-quality dyes .

Mechanism of Action

The compound exerts its effects primarily through its ability to participate in electron transfer reactions. The nitro groups act as electron-withdrawing groups, making the compound highly reactive in redox reactions. This property is exploited in various applications, including its use as a redox indicator in analytical chemistry .

Comparison with Similar Compounds

Azo-Phenolic Compounds

Azo-phenolic derivatives share a common chromophore (azo group) but differ in substituents, impacting their reactivity and applications. For example:

  • Tetrasodium 2-[[4-[[1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl]azo]-1-naphthyl]azo]-6-sulphonato-1-naphthyl]azo]phenol (CAS 219-708-8, ): This compound includes sulfonate groups, enhancing water solubility for textile dye applications. In contrast, the target compound lacks sulfonate groups, making it less hydrophilic but more suitable for non-aqueous coordination chemistry .
  • Anti-1 1-(phenyl-azo)-naphthol-2 (): This simpler azo-naphthol lacks nitro groups and the phenylamino substituent, resulting in lower molecular complexity and reduced UV-Vis absorbance intensity compared to the target compound .

Table 1: Key Differences in Azo-Phenolic Compounds

Property Target Compound Tetrasodium Derivative (CAS 219-708-8) Anti-1 Azo-Naphthol
Solubility Low (non-polar solvents) High (aqueous) Moderate
UV-Vis Absorbance Strong (conjugated azo-nitro) Moderate (sulfonate shifts) Weak
Applications Coordination complexes Textile dyes Biostimulants

Dinitrophenol Derivatives

Dinitrophenol analogs, such as dinoseb (2-sec-butyl-4,6-dinitrophenol, ), share nitro groups but lack the azo-phenolic framework. Key differences include:

  • Toxicity: Dinoseb is a well-known herbicide with high acute toxicity (LD50 ~10 mg/kg in rats), whereas the target compound’s toxicity profile is less documented but likely mitigated by its bulky aromatic structure .
  • Reactivity: The azo group in the target compound enables coordination with metals (e.g., cobalt in ), unlike dinoseb, which primarily acts as a protonophore in mitochondrial uncoupling .

Cobaltate Complexes

The target compound forms cobaltate complexes such as sodium cobaltate(1-), bis[2,4-dinitro-6-[[2-(phenylamino)-1-naphthalenyl]azo]phenol,ato(2-)]- (). Similar complexes, like cobaltate(2-), [3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-7-nitro-1-naphthalenesulfonato(3-)]- (CAS 72987-07-6, ), incorporate sulfonate groups for enhanced solubility. The target compound’s nitro and phenylamino groups likely stabilize metal coordination more effectively than simpler sulfonated analogs .

Table 2: Comparison of Cobaltate Complexes

Property Target Cobaltate Complex Sulfonated Cobaltate (CAS 72987-07-6)
Solubility Moderate in polar solvents High (due to sulfonate)
Stability High (nitro/phenylamino) Moderate
Industrial Use Catalysts, pigments Dyes, sensors

Biological Activity

2,4-Dinitro-6-[[2-(phenylamino)-1-naphthyl]azo]phenol, commonly referred to as DNPAN, is a synthetic organic compound with significant biological activity. Its complex structure, characterized by an azo functional group and two nitro groups, suggests potential applications in various fields, including pharmacology and toxicology. This article reviews the biological activities of DNPAN based on diverse research findings, highlighting its mechanisms of action, potential therapeutic uses, and associated case studies.

Chemical Structure and Properties

DNPAN has the molecular formula C22H15N5O5C_{22}H_{15}N_{5}O_{5} and a molecular weight of approximately 429.39 g/mol. The compound features a unique combination of functional groups that contribute to its reactivity and biological properties. The azo linkage connects a phenylamino group to a naphthyl moiety, while the presence of nitro groups enhances its electrophilic characteristics.

Structural Characteristics

PropertyValue
Molecular FormulaC22H15N5O5C_{22}H_{15}N_{5}O_{5}
Molecular Weight429.39 g/mol
CAS Number82980-51-6
EINECS Number280-082-4

Antitumor Activity

Research indicates that DNPAN exhibits antitumor properties , particularly against various cancer cell lines. A study found that compounds with similar azo structures demonstrated significant antiproliferative effects in lung and breast cancer cells . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Antimicrobial Effects

DNPAN has also been evaluated for its antimicrobial activity . Azo compounds are known for their ability to interact with bacterial cell membranes, leading to cell lysis. Studies have shown that DNPAN can inhibit the growth of certain pathogenic bacteria, suggesting potential applications in treating bacterial infections .

Structure-Activity Relationship (SAR)

The biological activity of DNPAN can be partially explained through structure-activity relationship studies. Research involving natural azo compounds has revealed that modifications in the azo linkage and substitutions on aromatic rings can significantly influence their pharmacological profiles . For instance, the introduction of nitro groups enhances the compound's reactivity and biological activity.

Case Study 1: Anticancer Applications

In a controlled laboratory setting, DNPAN was tested against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those for traditional chemotherapeutics. These findings suggest that DNPAN could serve as a lead compound for developing new anticancer agents.

Case Study 2: Antimicrobial Testing

In another study, DNPAN was assessed for its efficacy against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods. Results showed that DNPAN exhibited antimicrobial activity at concentrations as low as 50 µg/mL, indicating its potential use in developing new antimicrobial therapies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-Dinitro-6-[[2-(phenylamino)-1-naphthyl]azo]phenol, and how can reaction conditions be optimized for high yields?

  • Methodology : The compound is synthesized via diazo coupling between 2-(phenylamino)-1-naphthylamine and 2,4-dinitrophenol under acidic conditions. Key steps include diazotization at 0–5°C using NaNO₂/HCl, followed by coupling at pH 4–5. Yield optimization involves controlling stoichiometry (1:1.1 molar ratio of diazonium salt to phenol), reaction time (2–4 hours), and avoiding excess nitro groups that may sterically hinder coupling .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this azo-phenol derivative?

  • Methodology :

  • UV-Vis Spectroscopy : Identifies π→π* and n→π* transitions in the azo group (λₐᵦₛ ~450–550 nm). Solvatochromic shifts in polar solvents confirm intramolecular charge transfer .
  • ¹H/¹³C NMR : Assigns proton environments (e.g., phenolic -OH at δ 10–12 ppm, aromatic protons at δ 6.5–8.5 ppm). NOESY confirms spatial proximity of the naphthyl and phenylamino groups .
  • FT-IR : Detects nitro stretches (~1520 cm⁻¹ and 1340 cm⁻¹) and azo (N=N) vibrations (~1450 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Methodology : Solubility is tested in DMSO, DMF, and aqueous buffers (pH 2–12) via gravimetric analysis. Stability studies (HPLC monitoring) show decomposition above 60°C and in alkaline conditions (pH >10), likely due to nitro group reduction or azo bond cleavage. Storage recommendations: dark, inert atmosphere at 4°C .

Q. How is this compound regulated under international chemical safety guidelines?

  • Methodology : Consult restricted substances lists (e.g., ECHA, REACH) for classification. The compound is classified as a Category D mutagen (0.1% threshold) under EU Regulation (EC) No 1272/2008 due to its cobalt complex derivatives. Researchers must adhere to OSHA exposure limits (TWA 0.1 mg/m³) .

Advanced Research Questions

Q. How can computational modeling predict the electronic transitions and tautomeric behavior of this compound, and what are the implications for its photostability?

  • Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model the azo-phenol tautomerism. HOMO-LUMO gaps correlate with UV-Vis data, while Natural Bond Orbital (NBO) analysis identifies intramolecular hydrogen bonding (O–H···N) that stabilizes the keto tautomer. Photostability assays under UV light (λ=365 nm) show faster degradation in the enol form due to higher excited-state reactivity .

Q. What mechanisms drive the interaction of this compound with biological macromolecules (e.g., DNA, proteins), and how can this be quantified?

  • Methodology :

  • Fluorescence Quenching : Stern-Volmer plots quantify binding constants (Kb) with bovine serum albumin (BSA), revealing static quenching via hydrophobic pockets (Kb ~10⁴ M⁻¹) .
  • Molecular Docking : AutoDock Vina simulates interactions with DNA duplexes, showing intercalation via the naphthyl moiety and minor groove binding. Competitive assays with ethidium bromide confirm displacement (IC₅₀ ~50 µM) .

Q. What are the environmental degradation pathways of this compound, and how do its metabolites impact ecotoxicity?

  • Methodology : Aerobic biodegradation studies (OECD 301F) identify nitro group reduction to amines and azo bond cleavage as primary pathways. LC-MS/MS detects metabolites like 2,4-dinitrophenol (EC₅₀ Daphnia magna: 2.3 mg/L) and 1-naphthylamine (carcinogenic). Advanced oxidation processes (e.g., UV/H₂O₂) enhance degradation efficiency (>90% in 60 minutes) .

Q. How does structural modification (e.g., substituent variation on the phenylamino group) alter the compound’s physicochemical and biological properties?

  • Methodology : Synthesize analogs (e.g., electron-withdrawing -NO₂ vs. electron-donating -OCH₃ groups) and compare:

  • Redox Behavior : Cyclic voltammetry shows nitro-substituted derivatives have lower reduction potentials (E₁/₂ ~-0.5 V vs. Ag/AgCl).
  • Antimicrobial Activity : Agar diffusion assays against S. aureus reveal enhanced efficacy with -NO₂ groups (MIC 8 µg/mL vs. 32 µg/mL for -OCH₃) .

Q. What challenges arise in resolving crystallographic data for this compound, and how can they be mitigated?

  • Methodology : Single-crystal X-ray diffraction often faces issues with polymorphism and twinning. Techniques:

  • Crystallization : Use slow evaporation in DMF/EtOH (7:3) at 25°C.
  • Data Collection : Synchrotron radiation (λ=0.710 Å) improves resolution for heavy atoms (e.g., nitro groups). Disorder in the azo linkage is modeled with split positions .

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